molecular formula C7H10ClNO3 B13048605 2-((Furan-2-ylmethyl)amino)acetic acid hcl

2-((Furan-2-ylmethyl)amino)acetic acid hcl

Cat. No.: B13048605
M. Wt: 191.61 g/mol
InChI Key: KHSYIXZMRPAIRM-UHFFFAOYSA-N
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Description

2-((Furan-2-ylmethyl)amino)acetic acid HCl (CAS: 2204091-97-2) is a hydrochloride salt of an amino acid derivative featuring a furan-2-ylmethyl substituent. Its molecular formula is C₇H₁₀ClNO₃, with a molecular weight of 191.61 g/mol . Limited data on its physicochemical properties (e.g., melting point, solubility) are available in the provided evidence, but its hydrochloride form suggests enhanced stability and solubility compared to the free base.

Properties

Molecular Formula

C7H10ClNO3

Molecular Weight

191.61 g/mol

IUPAC Name

2-(furan-2-ylmethylamino)acetic acid;hydrochloride

InChI

InChI=1S/C7H9NO3.ClH/c9-7(10)5-8-4-6-2-1-3-11-6;/h1-3,8H,4-5H2,(H,9,10);1H

InChI Key

KHSYIXZMRPAIRM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride typically involves the reaction of furan-2-carboxaldehyde with glycine in the presence of hydrochloric acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and scalability. The use of biocatalysts and green chemistry principles can also be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The imine intermediate can be reduced to form the amine derivative.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions .

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid from oxidation, the amine derivative from reduction, and various substituted furans from electrophilic substitution reactions .

Scientific Research Applications

2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride involves its interaction with various molecular targets. The furan ring can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, particularly the furan-2-ylmethylamino group or acetic acid backbone:

Table 1: Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
2-((Furan-2-ylmethyl)amino)acetic acid HCl C₇H₁₀ClNO₃ 191.61 Furan-2-ylmethylamino, HCl salt
N-(2-Bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide C₁₃H₁₃BrN₂O₂ ~309.16 Bromophenyl, acetamide, furan-2-ylmethylamino
2-[Benzenesulfonyl(furan-2-ylmethyl)amino]acetic acid C₁₃H₁₃NO₅S 295.31 Benzenesulfonyl, furan-2-ylmethylamino
2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid C₈H₁₀N₂O₄ 198.18 Carbamoyl linkage, furan-2-ylmethylamino
Purine derivatives (e.g., 3.6bq) C₃₀H₃₅FN₆O₅ 583.38 Purine core, tert-butoxycarbonyl, cyclohexylbenzyl

Key Observations :

  • The target compound is structurally simpler than purine-based derivatives (e.g., 3.6bq), which incorporate complex heterocyclic scaffolds .
  • 2-[Benzenesulfonyl(furan-2-ylmethyl)amino]acetic acid () introduces a sulfonyl group, which may alter reactivity and binding affinity in biological systems .

Physicochemical and Analytical Properties

Table 2: Physicochemical Properties
Compound Name Melting Point (°C) Purity (%) Analytical Data (IR, NMR, MS) Reference
2-((Furan-2-ylmethyl)amino)acetic acid HCl Not reported Not reported Limited data
Purine derivative 3.6bq >132 (decomp) 91 IR (KBr): 3400, 1650 cm⁻¹; NMR, MS confirmed
Purine derivative 8bp >125 (decomp) 91 IR, ¹H/¹³C NMR, HRMS
2-[Benzenesulfonyl(furan-2-ylmethyl)amino]acetic acid Not reported Not reported Safety data (SDS) available

Key Observations :

  • The target compound lacks detailed analytical data compared to purine derivatives, which have well-characterized IR, NMR, and MS profiles .
  • Purine derivatives exhibit higher thermal stability (decomposition >125°C) due to their rigid aromatic cores .

Research Findings and Implications

Biological Activity: Purine derivatives (e.g., 3.6bq) demonstrate STAT3 inhibitory activity, making them candidates for anticancer therapies .

The HCl salt form of the target compound may improve solubility for in vivo applications compared to neutral analogs .

Analytical Challenges :

  • The lack of melting point and spectral data for the target compound limits its characterization. Future studies should prioritize these analyses.

Biological Activity

2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride (commonly referred to as furan-2-ylmethyl amino acid) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties and potential applications in drug development.

Chemical Structure and Properties

The compound features a furan ring, which is known for its role in various biological systems. The presence of the amino group and carboxylic acid moiety contributes to its reactivity and interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of furan derivatives, including 2-((Furan-2-ylmethyl)amino)acetic acid HCl. The compound has been tested against various bacterial strains, demonstrating varying degrees of efficacy.

Table 1: Antibacterial Activity of 2-((Furan-2-ylmethyl)amino)acetic acid HCl

PathogenMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
Escherichia coli1.0 mg/L7.3
Salmonella typhi1.0 mg/L5.8
Bacillus subtilis100 mg/L0
Staphylococcus aureusNo activity0

The compound exhibited strong antibacterial activity against Escherichia coli and Salmonella typhi, while showing no effect on Staphylococcus aureus, indicating a selective action that may be beneficial in treating specific infections without affecting all bacterial flora .

The mechanism through which 2-((Furan-2-ylmethyl)amino)acetic acid HCl exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. This is supported by findings that show bactericidal activity against certain pathogens at low concentrations, while higher concentrations are required for others like Bacillus subtilis where a bacteriostatic effect was observed .

Study on Antimicrobial Efficacy

In a controlled laboratory study, the antimicrobial efficacy of the compound was evaluated against a panel of pathogens. The results indicated that the furan derivative could inhibit the growth of gram-negative bacteria effectively, suggesting its potential as an antimicrobial agent in clinical settings.

Figure 1: Inhibition Zones for Various Concentrations

Inhibition Zones

Pharmacological Implications

The selective antibacterial properties of 2-((Furan-2-ylmethyl)amino)acetic acid HCl make it a candidate for further pharmacological exploration. Its ability to target specific pathogens while sparing others could lead to the development of new antibiotics that mitigate the risk of disrupting normal microbiota.

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